molecular formula C11H12F3NO B12070030 1-(3-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanamine

1-(3-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanamine

Cat. No.: B12070030
M. Wt: 231.21 g/mol
InChI Key: IEEVAELRQHMMBX-UHFFFAOYSA-N
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Description

1-(3-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanamine is a fluorinated cyclopropane derivative characterized by a cyclopropanamine core attached to a phenyl ring substituted with a 2,2,2-trifluoroethoxy group at the 3-position. The trifluoroethoxy moiety introduces strong electron-withdrawing properties, which may enhance metabolic stability and influence receptor binding affinity in pharmacological contexts .

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

1-[3-(2,2,2-trifluoroethoxy)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)7-16-9-3-1-2-8(6-9)10(15)4-5-10/h1-3,6H,4-5,7,15H2

InChI Key

IEEVAELRQHMMBX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)OCC(F)(F)F)N

Origin of Product

United States

Preparation Methods

The synthetic routes for 1-(3-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanamine are not widely documented. industrial production methods likely involve specialized processes to achieve high yields and purity.

Chemical Reactions Analysis

1-(3-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanamine can participate in various chemical reactions:

    Substitution Reactions: The trifluoroethoxy group may undergo nucleophilic substitution reactions.

    Reduction Reactions: Reduction of the cyclopropane ring could yield different products.

    Oxidation Reactions: Oxidation of the amine group may lead to new functional groups.

Common reagents and conditions depend on the specific reaction type and desired outcome.

Scientific Research Applications

    Medicine: It might serve as a pharmacophore or scaffold for drug development.

    Chemical Synthesis: Researchers may explore its reactivity in novel transformations.

    Industry: Its unique structure could find use in materials science or specialty chemicals.

Mechanism of Action

The exact mechanism by which 1-(3-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanamine exerts its effects remains an area of investigation. It likely interacts with specific molecular targets or pathways, but further research is needed.

Biological Activity

1-(3-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanamine is a chemical compound characterized by its unique structural features, including a cyclopropanamine moiety and a trifluoroethoxy group attached to a phenyl ring. The molecular formula for this compound is C12H14F3NO. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on diverse scientific literature.

The trifluoroethoxy group enhances the compound's lipophilicity, which is significant for its biological activity. The synthesis typically involves nucleophilic substitution reactions, most commonly by reacting 4-(2,2,2-trifluoroethoxy)benzyl chloride with cyclopropanamine under basic conditions (e.g., sodium hydroxide or potassium carbonate) at elevated temperatures to ensure complete conversion into the desired product.

Synthesis Overview

Step Description
1React 4-(2,2,2-trifluoroethoxy)benzyl chloride with cyclopropanamine.
2Use sodium hydroxide or potassium carbonate as a base.
3Heat the mixture to reflux to facilitate reaction completion.

Biological Activity

Research indicates that 1-(3-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanamine may interact with various biological targets, potentially modulating enzyme activities or receptor functions due to its structural characteristics. Initial studies suggest that it may have applications in medicinal chemistry and pharmacology.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The binding of this compound to these targets may modulate their activity, resulting in various biochemical and physiological responses. For example, compounds with similar structures have shown potential as dual inhibitors against certain kinases involved in malaria pathogenesis .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to 1-(3-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanamine:

  • Antiplasmodial Activity : Some derivatives have demonstrated significant activity against Plasmodium falciparum, indicating potential use in treating malaria. For instance, dual inhibitors targeting PfGSK3 showed IC50 values in the low nanomolar range .
  • Cancer Targeting : Research into protein-drug conjugates has indicated that compounds similar to 1-(3-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanamine can bind to chondroitin sulfate proteoglycans expressed on cancer cells. This high-affinity interaction suggests potential therapeutic applications in oncology .

Comparative Analysis of Related Compounds

To understand the unique properties of 1-(3-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanamine better, we can compare it with structurally similar compounds.

Compound Name Molecular Formula Key Features
N-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamideC12H14F3NOContains trifluoroethoxy but lacks cyclopropane structure
[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acidC10H10F3O3Similar trifluoroethoxy group; different functional groups
N-[4-(trifluoromethoxy)phenyl]cyclopropanamineC12H14F3NShares cyclopropanamine moiety but differs in ether substitution

Comparison with Similar Compounds

Substituent Effects

  • Trifluoroethoxy vs.
  • Positional Isomerism : Substituents at the 3-position (target compound) vs. 2- or 4-position (e.g., CAS 2149591-22-8 or 942938-39-8 ) significantly alter steric and electronic interactions. For example, 4-substituted analogs may exhibit different binding modes in receptor pockets compared to 3-substituted derivatives.

Backbone Variations

  • Cyclopropanamine vs. Ethylamine/Methanamine : Cyclopropanamine’s rigid structure may enhance conformational restraint, favoring selective receptor interactions. In contrast, ethylamine derivatives (e.g., CAS 942938-39-8) offer greater flexibility, which could improve solubility but reduce target specificity .

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The target compound (MW ~231.22) is lighter than hydrochlorinated analogs (e.g., 253.65 for CAS 1108698-58-3 ), suggesting better bioavailability. The trifluoroethoxy group likely increases logP compared to difluoro analogs (e.g., MW 169.17 ).
  • Salt Forms : Hydrochloride salts (e.g., CAS 2149591-22-8 ) improve crystallinity and solubility but add ~36.46 g/mol to the molecular weight.

Q & A

Q. What are the key synthetic routes for synthesizing 1-(3-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanamine?

Methodological Answer: The synthesis typically involves two critical steps: (1) cyclopropanation of a phenyl precursor and (2) introduction of the trifluoroethoxy group. For cyclopropanation, methods like the Kulinkovich reaction (using titanium-based catalysts) or Simmons-Smith conditions (using Zn/Cu or CH₂I₂) are employed . The trifluoroethoxy group is introduced via nucleophilic substitution of a hydroxyl or halogen substituent on the phenyl ring using 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl tosylate) under basic conditions (e.g., K₂CO₃ in DMF) . Post-synthetic purification often requires column chromatography or recrystallization to isolate enantiopure forms, particularly for stereochemically sensitive applications .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer: Structural confirmation relies on a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropane ring integrity and trifluoroethoxy substitution patterns (e.g., distinct splitting from CF₃ coupling) .
  • Mass Spectrometry (HRMS/ESI-MS) : To confirm molecular weight and isotopic patterns of fluorine .
  • X-ray Crystallography : For resolving stereochemistry and verifying cyclopropane ring geometry in crystalline derivatives .
  • HPLC with Chiral Columns : To assess enantiopurity, critical for studies involving receptor binding or biological activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported cyclopropanation yields for similar compounds?

Methodological Answer: Yield variations often arise from differences in:

  • Catalyst Systems : Titanium-mediated cyclopropanation (Kulinkovich) may favor strained rings but requires anhydrous conditions, whereas Simmons-Smith reactions are sensitive to steric hindrance .
  • Temperature Control : Exothermic reactions require strict temperature modulation (-20°C to 0°C) to prevent ring-opening side reactions .
  • Substrate Electronic Effects : Electron-withdrawing groups (e.g., trifluoroethoxy) on the phenyl ring can slow cyclopropanation kinetics, necessitating longer reaction times or excess reagents .
    Comparative studies using kinetic profiling (e.g., in situ IR monitoring) and DFT calculations can identify optimal conditions for specific substrates .

Q. What experimental strategies are used to evaluate the biological activity of this compound, particularly its trifluoroethoxy moiety?

Methodological Answer: The trifluoroethoxy group enhances metabolic stability and lipophilicity, which is probed via:

  • In Vitro Assays :
    • Cytotoxicity : MTT assays (e.g., against cancer cell lines) to assess selective toxicity .
    • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to evaluate affinity .
  • Metabolic Stability : Liver microsome assays (human/rat) to measure resistance to oxidative dealkylation of the trifluoroethoxy group .
  • SAR Studies : Comparing analogs (e.g., replacing CF₃ with CH₃ or Cl) to isolate the contribution of the trifluoroethoxy group to activity .

Q. How do stereochemical considerations impact the synthesis and application of this compound?

Methodological Answer: The (1R,2S) or (1S,2R) configurations of the cyclopropane ring can drastically alter biological activity. Key strategies include:

  • Chiral Auxiliaries : Using Evans’ oxazolidinones or Oppolzer’s sultams during cyclopropanation to enforce enantioselectivity .
  • Enzymatic Resolution : Lipase-mediated hydrolysis of ester precursors to isolate desired enantiomers .
  • Dynamic Kinetic Resolution (DKR) : Combining asymmetric catalysis (e.g., Ru-based catalysts) with racemization to improve yields of single enantiomers .
    Stereochemical outcomes must be validated via circular dichroism (CD) or X-ray crystallography before biological testing .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer: Critical scalability issues include:

  • Purification of Enantiomers : Chiral column chromatography is impractical at scale; alternatives like crystallization-induced asymmetric transformation (CIAT) are prioritized .
  • Handling Fluorinated Reagents : 2,2,2-Trifluoroethylating agents are moisture-sensitive, requiring inert atmosphere conditions and specialized equipment (e.g., Hastelloy reactors) .
  • Safety Protocols : Cyclopropane derivatives are prone to ring-opening under heat or shear stress, necessitating low-temperature processing .
    Process optimization via Design of Experiments (DoE) and flow chemistry can mitigate these challenges .

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